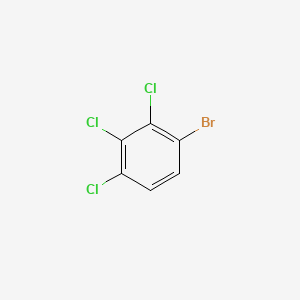

1-Bromo-2,3,4-trichlorobenzene

Description

Contextualization within Halogenated Benzene (B151609) Derivatives

Halogenated benzene derivatives are hydrocarbons in which one or more hydrogen atoms of the benzene ring have been replaced by halogen atoms. 1-Bromo-2,3,4-trichlorobenzene (B43034) belongs to a subset of these known as mixed halogenated benzenes, which contain different types of halogens on the same aromatic ring. smolecule.com The precise positioning of a bromine atom at the 1-position and chlorine atoms at the 2, 3, and 4-positions gives this compound its unique chemical identity and reactivity. The presence and specific arrangement of these halogens create an asymmetrical electron distribution within the molecule, which in turn influences its chemical behavior and intermolecular interactions. smolecule.com

The synthesis of this compound can be achieved through the bromination of 1,2,3-trichlorobenzene (B84244). google.com This reaction typically uses bromine as the brominating agent in the presence of an acidic catalyst like iron(III) bromide. google.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂BrCl₃ |

| Molecular Weight | 260.34 g/mol scbt.comfishersci.at |

| CAS Number | 81067-37-0 scbt.com or 107103-78-6 chemsrc.com |

| Appearance | White powder google.com |

| Solubility | Slightly soluble in water. fishersci.at |

Significance in Modern Chemical Research and Development

The primary significance of this compound in modern chemical research lies in its role as a versatile intermediate for organic synthesis. google.comsmolecule.com Its structure allows for targeted chemical modifications, making it a valuable building block for creating more complex molecules. smolecule.com

A key application of this compound is in the synthesis of other halogenated aromatic compounds. For instance, it serves as the starting material for the preparation of 5-bromo-1,2,3-trichlorobenzene (B1275738) through a halogen dance reaction, which involves the migration of a halogen atom on the aromatic ring. google.comsmolecule.com This isomerization is significant because the resulting product, 5-bromo-1,2,3-trichlorobenzene, is an intermediate in the synthesis of isoxazole (B147169) derivatives, which have shown potential as antiparasitic agents. smolecule.com This synthetic pathway offers high yields and a favorable environmental profile. google.com The ability to use this compound to create specific isomers that are otherwise difficult to synthesize highlights its importance in pharmaceutical and agrochemical research. smolecule.comsmolecule.com

Overview of Key Academic Research Trajectories

Academic research on this compound has largely concentrated on its chemical reactivity and synthetic utility. A significant area of investigation has been the "halogen dance" reaction, where it was discovered that 1-bromo-2,3,4-trichloro-benzene could be isomerized to 1,2,3-trichloro-5-bromo-benzene using catalytic amounts of potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) at ambient temperatures. google.com This process is notable for its efficiency and the ability to recycle the starting material, as an equilibrium is reached between the two isomers. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJXALKMVSMDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147920 | |

| Record name | Benzene, bromotrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107103-78-6 | |

| Record name | Benzene, bromotrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromotrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Pathways for 1 Bromo 2,3,4 Trichlorobenzene

Precursor Identification and Design for Targeted Synthesis

The targeted synthesis of 1-Bromo-2,3,4-trichlorobenzene (B43034) primarily originates from the precursor 1,2,3-trichlorobenzene (B84244). google.comchemicalbook.com The synthetic design is a direct electrophilic aromatic substitution, specifically a bromination reaction, where a bromine atom is introduced onto the 1,2,3-trichlorobenzene ring.

Direct Halogenation Approaches in Polyhalogenated Benzene (B151609) Synthesis

The primary route to this compound is through the direct halogenation of 1,2,3-trichlorobenzene. google.com This transformation is a classic example of an electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. msu.edu In this process, an electrophilic bromine species attacks the electron-rich aromatic ring of 1,2,3-trichlorobenzene, replacing a hydrogen atom.

The successful bromination of the relatively electron-deficient 1,2,3-trichlorobenzene ring requires carefully selected reagents and conditions. The choice of the brominating agent is critical for achieving the desired transformation efficiently.

Commonly employed brominating agents for this synthesis include elemental bromine (Br₂) and N-bromosuccinimide (NBS). google.com The reaction conditions can be adapted, sometimes proceeding without a solvent or utilizing inert organic solvents to facilitate the reaction. google.com Suitable solvents include tetrachloromethane and 1,2-dichloroethane. google.com The reaction temperature is another key parameter that is often elevated to increase the reaction rate. For example, the reaction mixture may be heated to temperatures ranging from 60°C to 100°C to drive the substitution. google.com

Table 1: Experimental Conditions for Electrophilic Bromination of 1,2,3-Trichlorobenzene

| Parameter | Condition 1 | Condition 2 |

| Precursor | 1,2,3-Trichlorobenzene | 1,2,3-Trichlorobenzene |

| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |

| Catalyst | Iron(III) bromide | Iron powder (in situ catalyst formation) |

| Solvent | None (neat) | Tetrachloromethane |

| Temperature | 60°C | 100°C |

| Reference | google.com | google.com |

Due to the deactivating effect of the three chlorine atoms on the benzene ring, the electrophilic bromination of 1,2,3-trichlorobenzene necessitates the use of a catalyst to enhance the electrophilicity of the bromine agent. libretexts.org Lewis acids are employed for this purpose, playing a crucial role in activating the halogen. libretexts.orgmasterorganicchemistry.com

Suitable Lewis acid catalysts include iron(III) bromide (FeBr₃), aluminum bromide (AlBr₃), boron trifluoride etherate, and titanium tetrachloride. google.comlibretexts.org A common and cost-effective practice is to generate the iron(III) bromide catalyst in situ by adding iron powder directly to the reaction mixture containing bromine. google.comgoogle.com

The mechanism of catalysis involves the Lewis acid accepting a pair of electrons from a bromine atom of the Br₂ molecule. ntu.edu.sgyoutube.com This interaction polarizes the Br-Br bond, creating a highly electrophilic bromine species (Br⁺ character) that is potent enough to attack the deactivated aromatic ring. libretexts.orgyoutube.com The catalyst is regenerated at the end of the reaction cycle, allowing it to be used in catalytic amounts. libretexts.org The regioselectivity of the reaction, leading to the formation of this compound, is directed by the existing chloro substituents on the ring.

Strategic Isomerization Reactions: The Halogen Dance Phenomenon

This compound can undergo a fascinating and synthetically useful rearrangement known as the "halogen dance." google.comwikipedia.org This reaction involves the base-induced migration of a halogen substituent from one position to another on an aromatic ring. wikipedia.orgresearchgate.net In this specific case, this compound can be isomerized to form the more thermodynamically stable 1,2,3-trichloro-5-bromobenzene. google.comgoogle.com The driving force for the halogen dance is the formation of a more stable anionic intermediate, which ultimately leads to the thermodynamically favored product isomer. wikipedia.orgresearchgate.net This strategic isomerization provides access to substitution patterns that are not easily achievable through direct synthesis. wikipedia.org

The isomerization of this compound is catalyzed by a strong base. google.comgoogle.com Specifically, catalytic amounts of potassium tert-butoxide (KOtBu) have been shown to be effective in promoting this transformation. google.comgoogle.com The generally accepted mechanism for the halogen dance involves a series of steps initiated by the base. wikipedia.orgbeilstein-archives.org

The process typically begins with the deprotonation of an aromatic C-H bond by the base, forming a carbanion (an aryl anion). wikipedia.orgresearchgate.net This is followed by an intermolecular halogen-metal exchange, where the initially formed anion abstracts a bromine atom from another molecule of the starting material. wikipedia.org This sequence of deprotonation and halogen transfer continues, propagating a chain reaction that ultimately leads to an equilibrium mixture of isomers. wikipedia.orgresearchgate.net The equilibrium favors the formation of the most stable aryl anion intermediate, which upon quenching, yields the thermodynamically most stable product. researchgate.net

The solvent system plays a critical role in the halogen dance reaction, significantly influencing the reaction pathway and the position of the equilibrium. wikipedia.org For the isomerization of this compound, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and 2-methyl-tetrahydrofuran are preferred. google.comgoogle.com

The choice of solvent can modulate the reactivity of the base and the stability of the anionic intermediates involved in the migration mechanism. wikipedia.org In the specific case of the potassium tert-butoxide-catalyzed isomerization of this compound in THF at ambient temperature, a thermodynamic equilibrium is reached. google.com This equilibrium results in an approximate 80:20 ratio of the product, 1,2,3-trichloro-5-bromobenzene, to the unreacted starting material, this compound. google.comgoogle.com Although the conversion is not complete, the starting material can be separated from the product and recycled, making the process efficient and minimizing material loss. google.comgoogle.com

Table 2: Isomerization of this compound via Halogen Dance

| Parameter | Condition |

| Substrate | This compound |

| Base Catalyst | Potassium tert-butoxide (KOtBu) |

| Solvent | Tetrahydrofuran (THF) or 2-Methyl-tetrahydrofuran |

| Temperature | Ambient Temperature |

| Product | 1,2,3-Trichloro-5-bromobenzene |

| Equilibrium Ratio (Product:Substrate) | ~ 80:20 |

| Reference | google.comgoogle.com |

Novel Synthetic Routes and Method Development

The synthesis of this compound, a key intermediate in the production of various biologically active compounds, has been the subject of considerable research to develop more efficient, environmentally friendly, and high-yielding processes. google.com Traditional methods often involve electrophilic bromination of 1,2,3-trichlorobenzene. google.com However, these methods can lead to the formation of undesired isomers and byproducts, necessitating complex purification procedures. google.com

Recent advancements have focused on alternative and novel synthetic strategies. One notable development is the use of this compound itself as a precursor to synthesize other valuable isomers, such as 1,2,3-trichloro-5-bromobenzene. google.comgoogle.com This isomerization can be achieved using catalytic amounts of potassium tert-butoxide in a suitable solvent like tetrahydrofuran at ambient temperatures. google.comgoogle.com This process is advantageous as it can reach an equilibrium ratio of approximately 80:20 between the desired product and the starting material, with the unreacted this compound being recyclable. google.comgoogle.com

Another area of innovation lies in the application of modern catalytic systems to classical reactions like the Sandmeyer reaction. While traditionally requiring stoichiometric amounts of copper salts, newer methods utilize a catalytic Cu(I)/Cu(II) system. organic-chemistry.org This approach significantly reduces the amount of copper required, making the process more environmentally benign. google.compku.edu.cn The catalytic Sandmeyer reaction has demonstrated high yields for the synthesis of a variety of aryl bromides under mild conditions. organic-chemistry.org One-pot methodologies are also being explored, where a nitroarene is first reduced to an aniline (B41778) derivative and then subjected to a Sandmeyer reaction in the same reaction vessel, streamlining the synthetic process. rsc.orgresearchgate.net

The table below summarizes some of the novel approaches for the synthesis and transformation of this compound and related compounds.

| Method | Description | Key Advantages |

| Isomerization | Conversion of this compound to 1,2,3-trichloro-5-bromobenzene using potassium tert-butoxide. google.comgoogle.com | High conversion, recyclable starting material. google.comgoogle.com |

| Catalytic Sandmeyer Reaction | Use of a Cu(I)/Cu(II) catalytic system for the bromination of diazonium salts. organic-chemistry.org | Reduced copper waste, mild reaction conditions, high yields. organic-chemistry.org |

| One-Pot Synthesis from Nitroarenes | Sequential reduction of a nitro group followed by a Sandmeyer reaction in a single pot. rsc.orgresearchgate.net | Increased efficiency, reduced workup. rsc.orgresearchgate.net |

Reaction Mechanism Elucidation during Synthesis

The primary route to this compound involves the electrophilic aromatic substitution of 1,2,3-trichlorobenzene. The mechanism of this halogenation reaction is a well-established, multi-step process. libretexts.orglibretexts.orgmasterorganicchemistry.com

Generation of the Electrophile : The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃). libretexts.orgwikipedia.org The Lewis acid interacts with molecular bromine (Br₂), polarizing the Br-Br bond and generating a highly electrophilic bromine species, often represented as a bromonium ion (Br⁺) complexed with the catalyst. libretexts.orgmasterorganicchemistry.com

Electrophilic Attack : The electron-rich π system of the 1,2,3-trichlorobenzene ring attacks the electrophilic bromine. libretexts.orgdocbrown.info This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation : A weak base, such as the FeBr₄⁻ formed in the initial step, removes a proton from the carbon atom bearing the new bromine substituent. libretexts.orglibretexts.org This step restores the aromaticity of the ring and yields the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of hydrogen bromide (HBr). libretexts.orglibretexts.org

In the context of the Sandmeyer reaction, which can also be employed for the synthesis of aryl bromides, the mechanism involves the conversion of an arylamine to a diazonium salt. This is followed by a copper(I)-catalyzed single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the final aryl bromide product. nih.gov

Process Optimization and Scale-up Considerations in Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that necessitate careful process optimization and scale-up considerations. catsci.comreddit.com

Process Optimization:

Key parameters that require optimization include reaction temperature, concentration of reactants, choice of solvent and catalyst, and reaction time. For instance, in the electrophilic bromination of 1,2,3-trichlorobenzene, controlling the temperature is crucial to minimize the formation of polybrominated byproducts. google.com The choice of catalyst and its loading can significantly impact reaction rate and selectivity. wikipedia.org The use of more sustainable and recyclable catalysts is also a key area of optimization to reduce environmental impact. google.com

Scale-up Considerations:

Several factors must be carefully evaluated when scaling up the synthesis of this compound:

Heat Transfer : Exothermic reactions, such as electrophilic halogenation, can generate significant amounts of heat. catsci.com On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. catsci.com Inefficient heat removal can lead to a runaway reaction. catsci.com Therefore, robust cooling systems and careful control of addition rates are critical.

Mass Transfer : Ensuring efficient mixing of reactants is vital for achieving consistent reaction outcomes and minimizing side reactions. reddit.com What works in a small flask may not be directly transferable to a large reactor, and agitation rates and reactor design become important considerations.

Safety : The handling of hazardous materials like bromine and strong acids on a large scale requires strict safety protocols and specialized equipment to prevent accidental release and ensure worker safety.

Cost and Availability of Raw Materials : The economic viability of the process at scale depends on the cost and availability of starting materials and reagents. catsci.com

Waste Management : Large-scale production generates significant waste streams that must be managed in an environmentally responsible and cost-effective manner. google.com

The following table highlights key considerations for the scale-up of this compound synthesis.

| Factor | Laboratory Scale | Industrial Scale |

| Heat Management | Easily controlled with simple cooling baths. | Requires sophisticated cooling systems and careful monitoring to prevent runaway reactions. catsci.com |

| Mixing | Efficient mixing is readily achieved. | Requires powerful agitators and optimized reactor design to ensure homogeneity. reddit.com |

| Reagent Handling | Small quantities are relatively easy to handle. | Requires specialized equipment and stringent safety protocols for handling large volumes of hazardous materials. |

| Byproduct Formation | Can often be managed through purification. | Minimizing byproduct formation through process optimization is critical to reduce waste and purification costs. google.com |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the presence of four deactivating halogen substituents on 1-Bromo-2,3,4-trichlorobenzene (B43034) renders the aromatic ring significantly electron-deficient and thus, less reactive towards electrophiles compared to benzene. latech.edu Halogens are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org

The directing effect of the substituents determines the position of electrophilic attack on the this compound ring. Halogens, despite being deactivating, are ortho- and para-directors. latech.eduorganicchemistrytutor.com This is because the resonance effect, which donates electron density to the ring, is most effective at the ortho and para positions, partially offsetting the strong inductive withdrawal at these sites.

In this compound, there are two available positions for substitution: C5 and C6. To predict the regioselectivity, we must consider the cumulative electronic effects of the four halogen atoms. The directing effects of the substituents are as follows:

Bromo group at C1: Ortho-directing to C6 and para-directing to C4 (blocked).

Chloro group at C2: Ortho-directing to C3 (blocked) and C1 (blocked), and para-directing to C5.

Chloro group at C3: Ortho-directing to C2 (blocked) and C4 (blocked).

Chloro group at C4: Ortho-directing to C3 (blocked) and C5, and para-directing to C1 (blocked).

The potential sites of electrophilic attack are C5 and C6. The directing effects of the existing halogens on these positions are summarized in the table below.

| Position of Attack | Directing Substituent | Effect |

|---|---|---|

| C5 | C2-Chloro | Para-directing (activating) |

| C4-Chloro | Ortho-directing (activating) | |

| C6 | C1-Bromo | Ortho-directing (activating) |

Based on this analysis, both positions are activated by ortho-para directing halogen substituents. However, the C5 position is influenced by two chloro groups (one para, one ortho), while the C6 position is influenced by one ortho bromo group. Generally, the directing effect follows the order Br > Cl for halogens, and para-directing effects are often stronger than ortho-directing effects due to reduced steric hindrance. The cumulative activating effect from two chloro groups at the C5 position likely outweighs the effect of the single bromo group at the C6 position. Therefore, electrophilic substitution is predicted to occur preferentially at the C5 position .

The mechanism of electrophilic aromatic substitution proceeds through a carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The arenium ion is resonance-stabilized, with the positive charge delocalized over the remaining sp2-hybridized carbon atoms of the ring. wikipedia.org

For this compound, attack at the C5 and C6 positions would lead to the formation of two different arenium ions. The stability of these intermediates is influenced by the electronic effects of the halogen substituents. Electron-donating groups stabilize the arenium ion, while electron-withdrawing groups destabilize it. vedantu.com

The resonance structures for the arenium ion formed by attack at the more favorable C5 position show that the positive charge is delocalized onto carbons C2, C4, and C6. The stability of these resonance contributors is influenced by the adjacent halogen atoms. While halogens are generally deactivating, their ability to donate a lone pair of electrons through resonance can stabilize an adjacent carbocation.

| Position of Electrophilic Attack | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |

|---|---|---|

| C5 | Positive charge delocalized to carbons bearing Cl (C2, C4) and a hydrogen (C6). The para-chloro group at C2 and the ortho-chloro group at C4 can participate in resonance stabilization. | More Stable |

| C6 | Positive charge delocalized to carbons bearing Br (C1), Cl (C3), and a hydrogen (C5). The ortho-bromo group at C1 can offer some resonance stabilization. | Less Stable |

The greater number of resonance-stabilizing interactions from the chloro groups for the arenium ion formed by attack at C5 suggests that this intermediate is more stable, further supporting the prediction of C5 as the primary site of electrophilic substitution.

Nucleophilic Substitution Reactions on the Polyhalogenated Core

Aromatic rings that are highly substituted with electron-withdrawing groups, such as the four halogens in this compound, are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group (in this case, one of the halogen atoms) on the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com All four halogens in this compound contribute to making the ring electron-deficient and thus a better electrophile for nucleophilic attack.

The position of nucleophilic attack is determined by the relative ability of the halogens to act as leaving groups and the stability of the resulting Meisenheimer complex. Generally, the leaving group ability in SNAr reactions for halogens is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. The high electronegativity of the halogen at the site of attack strongly polarizes the C-X bond, making the carbon more electrophilic.

However, considering the C-X bond strength (C-Cl > C-Br), the bromide ion is a better leaving group than the chloride ion in the elimination step. The position of the other halogens also plays a crucial role in stabilizing the intermediate anion through resonance and inductive effects. Nucleophilic attack at a carbon atom that is ortho or para to other electron-withdrawing groups leads to greater stabilization of the Meisenheimer complex. libretexts.org In this compound, all halogen atoms have other halogens in ortho and para positions, suggesting that all are potential sites for substitution. The competition between substitution at the C-Br bond versus one of the C-Cl bonds would depend on the specific nucleophile and reaction conditions.

Photochemical Dehalogenation and Radical Pathways

Polyhalogenated aromatic compounds can undergo dehalogenation upon exposure to ultraviolet (UV) light. This process typically proceeds through a radical mechanism initiated by the homolytic cleavage of a carbon-halogen bond.

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. In this excited state, the molecule can undergo intersystem crossing to a triplet state, which is often implicated in the cleavage of carbon-halogen bonds. The energy of the absorbed photon must be sufficient to overcome the dissociation energy of the C-X bond.

The bond dissociation energies for C-Br bonds are generally lower than for C-Cl bonds in aromatic systems. This suggests that the C-Br bond in this compound is the most likely site for initial photochemical cleavage, leading to the formation of a 2,3,4-trichlorophenyl radical and a bromine radical.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

|---|---|

| Aryl C-Cl | ~400 |

| Aryl C-Br | ~335 |

The resulting aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form 1,2,3-trichlorobenzene (B84244).

The position of the halogen atoms on the benzene ring can influence the quantum yield and regioselectivity of photochemical dehalogenation. The presence of multiple halogens can affect the absorption spectrum of the molecule and the lifetime of the excited state.

In the case of this compound, the primary photochemical event is expected to be the fission of the weaker C-Br bond. Subsequent dehalogenation of the resulting 1,2,3-trichlorobenzene would be less efficient due to the stronger C-Cl bonds. The relative photoreactivity of the different C-Cl bonds in the resulting trichlorobenzene would then depend on their position. Studies on other polychlorinated benzenes have shown that the quantum yield of dechlorination can be influenced by the substitution pattern, though a simple, universal trend is not always apparent. Steric crowding and electronic effects can both play a role in determining which C-Cl bond is most susceptible to cleavage.

Halogen Exchange Reactions in Advanced Media

Halogen exchange, or transhalogenation, is a substitution reaction where a halogen atom in a compound is replaced by another. wikipedia.org For aryl halides like this compound, this transformation is challenging under standard conditions due to the strength of the carbon-halogen bond. libretexts.org However, the use of advanced media, such as superheated aqueous environments or specialized catalytic systems, can facilitate these reactions. scirp.org

Hydrothermal media, specifically near-critical water (temperatures between 240°C and 320°C), provide a unique environment for halogen exchange on aromatic rings. scirp.org These conditions can promote reactions that are difficult to achieve in conventional solvents. scirp.org Research on similar compounds, such as 1,2-dichlorobenzene (B45396), demonstrates the feasibility of exchanging chlorine atoms for bromine by treatment with hydrobromic acid at elevated temperatures. scirp.orguno.edu

The efficiency of these hydrothermal reactions is influenced by several factors, including temperature, reaction duration, and the presence of catalysts. scirp.org For instance, the addition of Fe³⁺ salts has been studied as a potential catalyst in the halogen exchange of 1,2-dihalobenzenes. scirp.orguno.edu While specific studies on this compound under these exact conditions are not detailed, the principles derived from analogous compounds suggest a potential pathway for modifying its halogen substituents. The table below illustrates the effect of temperature on a model hydrothermal halogen exchange reaction.

| Temperature (°C) | Substrate Conversion (%) | Product 1 Yield (%) | Product 2 Yield (%) |

|---|---|---|---|

| 240 | Data unavailable | Data unavailable | Data unavailable |

| 260 | Data unavailable | Data unavailable | Data unavailable |

| 280 | Data unavailable | Data unavailable | Data unavailable |

| 300 | Data unavailable | Data unavailable | Data unavailable |

Table 1: Illustrative data based on the hydrothermal halogen exchange of 1,2-dichlorobenzene with HBr, showing yields of 1-bromo-2-chlorobenzene (B145985) (Product 1) and 1,2-dibromobenzene (B107964) (Product 2) as a function of temperature. scirp.org

Beyond hydrothermal methods, metal-catalyzed systems offer another advanced approach for halogen exchange in aryl halides, often referred to as an "aromatic Finkelstein reaction". nih.govorganic-chemistry.org Catalysts based on nickel and copper have been developed to facilitate the exchange of aryl bromides and chlorides for iodides under milder conditions than hydrothermal processes. organic-chemistry.org These reactions typically involve a metal complex, a ligand, and a halide salt in an organic solvent. organic-chemistry.org

Several mechanisms have been proposed for halogen exchange on aryl halides, depending on the reaction conditions. In hydrothermal media, pathways involving highly reactive intermediates are considered. scirp.org One proposed mechanism proceeds through a benzyne (B1209423) intermediate, formed by the elimination of H-X from the aromatic ring, followed by the addition of the new halogen. scirp.org Other proposed intermediates include 1,2- or 1,4-cyclohexadiene (B1204751) structures. scirp.org

For metal-catalyzed halogen exchange reactions, the mechanisms are believed to involve the metallic center directly. A common pathway involves the oxidative addition of the aryl halide to the metal catalyst, followed by a halogen exchange step on the metal center, and concluding with a reductive elimination to release the new aryl halide and regenerate the catalyst. nih.gov The specific pathway can vary depending on the metal, its oxidation state, and the ligands involved. nih.gov

Interaction with Specific Reagents and Chemical Environments

The reactivity of this compound is dictated by its combination of halogen substituents and their positions on the benzene ring. Its interactions in specific chemical environments can lead to isomerization or the formation of organometallic intermediates.

A notable transformation is its isomerization in the presence of a strong base. google.comgoogle.com When this compound is treated with a catalytic amount of potassium tert-butoxide in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) at ambient temperature, it undergoes rearrangement to form its isomer, 5-bromo-1,2,3-trichlorobenzene (B1275738) (also known as 1,2,3-trichloro-5-bromobenzene). google.comgoogle.com This reaction proceeds until an equilibrium is reached between the two isomers. google.com The starting material can be separated from the product and recycled. google.com

| Parameter | Value / Condition |

|---|---|

| Starting Material | This compound |

| Reagent | Potassium tert-butoxide (KOtBu) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Ambient |

| Reaction Time | 1 hour |

| Product Ratio (5-bromo-1,2,3-trichlorobenzene : this compound) | 5.1 : 1 |

Table 2: Summary of reaction conditions for the base-catalyzed isomerization of this compound. google.comgoogle.com

In another fundamental type of chemical environment, this compound is expected to react with elemental metals like magnesium or lithium to form organometallic reagents. libretexts.org In the synthesis of Grignard (R-MgX) or organolithium (R-Li) reagents from haloarenes, the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. libretexts.org Therefore, in this compound, the carbon-bromine bond is the most likely site of reaction. sigmaaldrich.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, where the solvent molecules coordinate to and stabilize the resulting organometallic compound. wisc.edu The formation of such a reagent inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile, which can then be used to form new carbon-carbon bonds. libretexts.org

Synthetic Utility and Derivatization in Advanced Organic Synthesis

Role as a Key Intermediate for Complex Molecular Architectures

1-Bromo-2,3,4-trichlorobenzene (B43034) is a strategic starting material for constructing larger, more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. nih.gov The presence of the bromo-substituent provides a reactive site for transformations like the Suzuki-Miyaura coupling, while the chloro-substituents remain largely unreactive under typical conditions. nih.govwikipedia.org This differential reactivity is crucial for selectively building biaryl systems, which are foundational structures in many functional materials and biologically active compounds. wikipedia.org

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, utilizes a palladium catalyst to join an organoboron compound with an organohalide. nrochemistry.comlibretexts.org In this context, this compound acts as the organohalide partner. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond. nrochemistry.comjk-sci.com This method offers high selectivity and good yields, making it superior to older methods like the Cadogan reaction. nih.gov

Table 1: Generalized Suzuki-Miyaura Coupling Reaction

| Component | Role | Example Reagents |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Organoboron Species | Nucleophile | Aryl boronic acids (e.g., Phenylboronic acid) |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activator | Na₂CO₃, K₃PO₄ |

This synthetic approach allows for the precise introduction of a 2,3,4-trichlorophenyl group into various molecular scaffolds, demonstrating the compound's importance as an intermediate for elaborate chemical structures.

Synthesis of Specialized Polychlorinated Biphenyl (B1667301) Analogs (e.g., Fluoro-PCBs)

A significant application of this compound is in the synthesis of specific polychlorinated biphenyl (PCB) congeners and their analogs. nih.govresearchgate.net PCBs are a class of organic compounds that have been widely studied due to their environmental persistence and biological effects. researchgate.net The controlled synthesis of individual PCB congeners is essential for toxicological research and for use as analytical standards.

Research has shown that this compound can be effectively used in Suzuki-Miyaura coupling reactions to produce highly chlorinated PCB derivatives. researchgate.netlookchem.com For example, it can be coupled with various chlorinated aryl boronic acids to yield specific PCB congeners in good to excellent yields. nih.gov This methodology has also been adapted to produce monofluorinated PCBs, which are valuable as internal standards for PCB analysis due to their similar properties and distinct mass spectrometric signals. researchgate.net The synthesis of these specialized analogs is critical for understanding the environmental fate and toxicity of complex PCB mixtures. researchgate.net

Preparation of Heterocyclic Scaffolds

While the primary documented use of this compound is in the synthesis of carbocyclic biaryl systems, its potential extends to the preparation of heterocyclic scaffolds. The carbon-bromine bond can participate in various copper-catalyzed or palladium-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds. Such transformations, including the Buchwald-Hartwig amination and Ullmann condensation, are fundamental in the synthesis of nitrogen- and oxygen-containing heterocycles. wikipedia.orgorganic-chemistry.org

The Ullmann condensation, for instance, involves the copper-promoted reaction of an aryl halide with amines, alcohols, or thiols to form aryl amines, ethers, and thioethers, respectively. wikipedia.org Although specific examples detailing the use of this compound for heterocyclic synthesis are not extensively documented in the provided literature, its chemical reactivity is analogous to other aryl bromides used in these well-established methods for building heterocyclic rings.

Development of Precursors for Agrochemical and Pharmaceutical Research

Halogenated aromatic compounds are crucial intermediates in the production of active ingredients for the agrochemical and pharmaceutical industries. google.comtosoh-finechem.co.jp this compound serves as a precursor in the synthesis of more complex molecules with potential biological activity. google.comgoogle.com

A notable application is its use as an intermediate in the preparation of 5-Bromo-1,2,3-trichlorobenzene (B1275738). google.comgoogle.com This transformation is achieved through a base-catalyzed isomerization reaction. It was discovered that this compound can be isomerized to 5-Bromo-1,2,3-trichlorobenzene using catalytic amounts of potassium tert-butoxide in a suitable solvent like tetrahydrofuran (B95107). google.comgoogle.com The resulting product, 5-Bromo-1,2,3-trichlorobenzene, is a key intermediate for synthesizing biologically active compounds used in both pharmaceutical and agrochemical research. google.com This process is advantageous as it provides high yields and a favorable environmental profile compared to previous methods. google.comgoogle.com

Table 2: Isomerization of this compound

| Parameter | Condition |

|---|---|

| Starting Material | This compound |

| Reagent | Potassium tert-butoxide (catalytic) |

| Solvent | Tetrahydrofuran (THF) or 2-Methyl-tetrahydrofuran |

| Temperature | Ambient Temperature |

The unreacted starting material can be separated and recycled, making the process efficient for large-scale production. google.comgoogle.com

Structure-Reactivity Relationship in Derivatization Processes

The synthetic utility of this compound is fundamentally governed by its structure-reactivity relationship. The key features of the molecule are the single, reactive C-Br bond and the four electron-withdrawing chlorine atoms on the benzene (B151609) ring.

Reactivity of the C-Br Bond : In transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bonds. wikipedia.org This allows for selective functionalization at the bromine-substituted position. The first step in catalytic cycles like the Suzuki or Ullmann coupling is typically the oxidative addition of the palladium or copper catalyst into the C-Br bond. nrochemistry.comorganic-chemistry.org

Electronic Effects : The three chlorine atoms are strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This electronic effect makes the aryl halide more susceptible to the initial oxidative addition step in many cross-coupling reactions, potentially enhancing its reactivity compared to non-chlorinated bromobenzene. wikipedia.org

Steric Effects : The chlorine atoms at the C2 and C3 positions, adjacent to the bromine at C1, create steric hindrance around the reactive site. This can influence the choice of catalyst and reaction conditions. For sterically hindered substrates, catalysts with bulky ligands are often required to facilitate the reaction and achieve high yields. nih.gov

This interplay between the inherent reactivity of the C-Br bond, the electronic influence of the chloro-substituents, and steric factors dictates how this compound behaves in derivatization processes and allows chemists to strategically use it in the synthesis of complex target molecules. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-1,2,3-trichlorobenzene |

| Phenylboronic acid |

| Potassium tert-butoxide |

| Tetrahydrofuran |

| 2-Methyl-tetrahydrofuran |

| Polychlorinated Biphenyls (PCBs) |

Cutting Edge Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1-Bromo-2,3,4-trichlorobenzene (B43034). By probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the two protons on the aromatic ring are chemically non-equivalent, giving rise to two distinct signals. Experimental data shows these signals as two doublets. google.com The signal at approximately 7.50 ppm is assigned to the proton at the C6 position, while the signal at 7.27 ppm corresponds to the proton at the C5 position. google.com The splitting of these signals into doublets is due to spin-spin coupling between the adjacent protons, with a coupling constant (J) of 8.8 Hz, which is typical for ortho-coupled protons on a benzene (B151609) ring. google.com

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 7.50 | Doublet (d) | 8.8 |

| H-5 | 7.27 | Doublet (d) | 8.8 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of symmetry in this compound, six distinct signals are expected, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are significantly influenced by the attached halogen substituents. Carbons directly bonded to electronegative atoms like bromine and chlorine are deshielded and appear at a lower field (higher ppm values). While specific experimental data for this isomer is not detailed in the provided sources, related compounds show that carbons bonded to halogens typically resonate in the range of 120-140 ppm. chemicalbook.comdocbrown.infochegg.com The precise assignment of each peak can be further confirmed using advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their directly attached or long-range coupled protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify the functional groups and provide a unique "fingerprint" for this compound. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C-C ring stretching: A series of bands in the 1400-1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ range. The multiple chlorine atoms would likely result in a complex pattern of bands in this region.

C-Br stretching: This vibration is expected to appear at lower frequencies, generally in the 500-650 cm⁻¹ region. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.orgbruker.comlibretexts.org A key principle of Raman spectroscopy is its sensitivity to the polarizability of a bond. libretexts.org For this compound, Raman spectroscopy is particularly useful for observing vibrations that may be weak or absent in the IR spectrum. Expected Raman signals include:

Symmetric "ring breathing" vibrations of the benzene ring, which often give a strong Raman signal.

Vibrations involving the heavy C-Cl and C-Br bonds.

Together, the IR and Raman spectra provide a detailed vibrational profile that is highly specific to the molecule's unique structure and symmetry, allowing for its unambiguous identification when compared against reference spectra. wikipedia.orgnih.gov

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (C₆H₂BrCl₃), the molecular weight is 260.34 g/mol . nist.govnist.govchemicalbook.com A key feature in the mass spectrum of this compound is the complex isotopic pattern of the molecular ion peak ([M]⁺). This pattern arises from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

The expected isotopic cluster for the molecular ion [C₆H₂⁷⁹Br³⁵Cl₃]⁺ and its isotopologues would be a key identifier.

| Ion Composition | m/z (Nominal Mass) | Expected Relative Intensity |

|---|---|---|

| [C₆H₂⁷⁹Br³⁵Cl₃]⁺ | 258 | Base Peak (reference) |

| [C₆H₂⁸¹Br³⁵Cl₃]⁺ / [C₆H₂⁷⁹Br³⁵Cl₂³⁷Cl]⁺ | 260 | High |

| [C₆H₂⁸¹Br³⁵Cl₂³⁷Cl]⁺ / [C₆H₂⁷⁹Br³⁵Cl³⁷Cl₂]⁺ | 262 | Medium |

| [C₆H₂⁸¹Br³⁵Cl³⁷Cl₂]⁺ / [C₆H₂⁷⁹Br³⁷Cl₃]⁺ | 264 | Low |

| [C₆H₂⁸¹Br³⁷Cl₃]⁺ | 266 | Very Low |

Under electron ionization (EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for halogenated aromatic compounds include the sequential loss of halogen atoms. Therefore, prominent fragment ions corresponding to [M-Br]⁺, [M-Cl]⁺, and [M-Br-Cl]⁺ would be expected, each with their own characteristic isotopic patterns.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or verify the identity of a substance with high confidence, spectroscopic techniques are often coupled with chromatographic separation methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the analysis of volatile and semi-volatile compounds like trichlorobenzenes. cdc.gov In this method, the sample is first injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a capillary column. This compound is separated from other isomers and impurities before it enters the mass spectrometer. The mass spectrometer then generates a mass spectrum for the eluted compound, allowing for positive identification based on its molecular ion and fragmentation pattern. This technique is highly sensitive, with detection limits often in the nanogram-per-gram (ng/g) range. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is more common for this type of analyte, liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool, particularly for compounds that are not sufficiently volatile or are thermally unstable. sielc.com In LC-MS, separation is achieved in the liquid phase, followed by ionization and detection in the mass spectrometer. umb.edursc.orgnih.gov For related halogenated compounds, reverse-phase HPLC methods have been developed that can be adapted for this compound, offering an alternative and complementary analytical approach. sielc.com

Application of Advanced Analytical Methods for Purity and Isomeric Purity Assessment

Ensuring the purity of a chemical compound, especially distinguishing it from its isomers, is critical in research and chemical synthesis.

High-resolution capillary gas chromatography is the premier technique for assessing the isomeric purity of this compound. Different isomers, such as 5-bromo-1,2,3-trichlorobenzene (B1275738), will have slightly different retention times on a GC column, allowing for their separation and quantification. google.com By integrating the area of the chromatographic peaks, the percentage of the main compound and any impurities can be accurately determined.

GC coupled with detectors like a mass spectrometer (MS) or an electron capture detector (ECD) provides the necessary sensitivity and selectivity for this analysis. cdc.gov ECD is particularly sensitive to halogenated compounds and can be used for trace-level impurity detection. cdc.gov Method validation according to established guidelines ensures the accuracy and reliability of the purity assessment, determining parameters like the limit of detection (LOD) and limit of quantification (LOQ) for potential impurities. ijpsr.com

Computational Spectroscopy for Predictive Modeling and Data Interpretation

In modern chemical analysis, computational methods are increasingly used to predict spectroscopic properties and aid in the interpretation of experimental data. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can model the structure and behavior of molecules like this compound. researchgate.net

For this compound, computational models can be used to:

Predict NMR Spectra: Calculate ¹H and ¹³C chemical shifts with reasonable accuracy, which helps in the assignment of complex spectra.

Simulate Vibrational Spectra: Compute the vibrational frequencies and intensities for both IR and Raman spectra. irjet.net Comparing these predicted spectra with experimental ones can confirm vibrational mode assignments and support structural elucidation. researchgate.netresearchgate.net

Determine Molecular Geometry: The calculations begin by optimizing the molecular structure to find its most stable, low-energy conformation, which is the basis for all other spectral predictions. irjet.net

These predictive models are invaluable, especially when authentic reference standards are unavailable or when experimental spectra are ambiguous. They provide a theoretical framework that enhances confidence in the structural assignment derived from experimental data.

Environmental Chemistry, Fate, and Degradation Pathways

Environmental Occurrence and Distribution in Various Compartments (Soil, Water, Air, Sediment)

Chlorinated benzenes, a group of organic pollutants to which 1-bromo-2,3,4-trichlorobenzene (B43034) belongs, are recognized for their toxicity, persistence, and potential to move through the food chain. researchgate.net Their widespread presence in the environment stems from their historical use in agriculture and industry. researchgate.net Consequently, these compounds have been detected in various environmental compartments, including soil, water, air, and sediment. researchgate.netresearchgate.net

Industrial discharges are a significant source of these compounds in the environment. ethz.ch For instance, it is estimated that about 93% of 1,2,4-trichlorobenzene (B33124) (a related compound) that enters the environment evaporates into the atmosphere. ethz.ch Approximately 2.6% and 2.4% are deposited in terrestrial soil and aquatic sediments, respectively, with the remainder found in water. ethz.ch Due to their chemical properties, these compounds can bioaccumulate in the tissues of organisms like fish. ethz.ch

The distribution of these compounds is influenced by their physical and chemical properties. For example, 1,2,4-tribromo-3,5,6-trichlorobenzene, a structurally similar compound, is expected to exist in both vapor and particulate phases in the atmosphere. nih.gov In soil, compounds with high lipophilicity and low water solubility, like many halogenated benzenes, are likely to be immobile and adsorb to soil particles. nih.govthermofisher.com Volatilization from moist soil and water surfaces can be an important fate process, though it can be attenuated by adsorption to soil and suspended solids. nih.gov

Table 1: Environmental Distribution of a Related Compound (1,2,4-Trichlorobenzene)

| Environmental Compartment | Estimated Percentage |

|---|---|

| Atmosphere | ~93% |

| Terrestrial Soil | ~2.6% |

| Aquatic Sediments | ~2.4% |

| Water | Remainder |

This data is for 1,2,4-trichlorobenzene and is used as a proxy to understand the potential distribution of this compound. ethz.ch

Biodegradation Mechanisms by Microbial Communities

The biodegradation of halogenated benzenes is a critical process in their environmental fate. Both aerobic and anaerobic microbial degradation pathways have been identified for these compounds. researchgate.net

Under aerobic conditions , bacteria can degrade chlorobenzenes with four or fewer chlorine atoms. researchgate.net The process is often initiated by dioxygenase enzymes, which hydroxylate the benzene (B151609) ring to form chlorocatechols. researchgate.netresearchgate.net These intermediates are then further metabolized, ultimately leading to carbon dioxide and chloride ions. researchgate.net Complete mineralization of some chlorobenzenes has been observed under aerobic conditions. ethz.ch

Anaerobic degradation , particularly for more highly chlorinated benzenes, often proceeds through reductive dehalogenation. researchgate.net In this process, the halogen atoms are removed and replaced with hydrogen atoms. This is a key step in the metabolism of many multi-halogenated compounds. asm.org For example, a methanogenic microbial consortium was found to reductively dechlorinate 1,2,4-trichlorobenzene to chlorobenzene (B131634) via 1,4-dichlorobenzene. ethz.chnih.gov While lower chlorinated benzenes are less readily transformed under anaerobic conditions, monochlorobenzene has been shown to be recalcitrant to biotransformation in such environments. researchgate.net

A study on 1,2,4-trichlorobenzene demonstrated that both anaerobic reductive dechlorination and aerobic degradation can occur simultaneously at oxic-anoxic interfaces in groundwater. nih.govusgs.gov This highlights the importance of redox conditions in determining the dominant degradation pathway.

Reductive dechlorination is a significant anaerobic biodegradation pathway for highly halogenated benzenes. researchgate.net This process is carried out by specific bacterial consortia. For instance, a stable, sediment-free mixed consortium has been shown to reductively dechlorinate 1,2,3-trichlorobenzene (B84244) to 1,3-dichlorobenzene (B1664543) and 1,2,4-trichlorobenzene to 1,4- and 1,3-dichlorobenzene. nih.gov

The activity of these consortia can be influenced by various environmental factors. For example, the presence of sulfate (B86663) can inhibit reductive dechlorination, as sulfate-reducing bacteria may outcompete the dechlorinating bacteria for electron donors. nih.govresearchgate.net However, once sulfate is depleted, dechlorination can commence. nih.govresearchgate.net Studies have also shown that formate (B1220265) can serve as a direct electron donor for reductive dechlorination in some consortia, while hydrogen may not. nih.govresearchgate.net

Specific bacteria from the genus Dehalococcoides and Dehalobacter have been implicated in the reductive dechlorination of chlorobenzenes. researchgate.netoup.com For example, Dehalobacter species have been shown to be involved in the dechlorination of 1,2,4-trichlorobenzene. oup.com A novel Dehalobacter strain, TeCB1, was isolated that can respire 1,2,4,5-tetrachlorobenzene (B31791) and 1,2,4-trichlorobenzene. frontiersin.org

Table 2: Reductive Dechlorination of Trichlorobenzene Isomers by a Mixed Bacterial Consortium

| Initial Compound | Dechlorination Products |

|---|---|

| 1,2,3-Trichlorobenzene | 1,3-Dichlorobenzene |

| 1,2,4-Trichlorobenzene | 1,4-Dichlorobenzene, 1,3-Dichlorobenzene |

Data from a study on a stable, sediment-free mixed consortium. nih.gov

The efficiency of biodegradation can be significantly enhanced by the presence of microorganisms that have adapted to the contaminant. Inoculating contaminated soil with adapted microbial communities has been shown to be an effective bioremediation strategy. researchgate.net

A study investigating the degradation of 1,2,4-trichlorobenzene found that agricultural soils inoculated with soils from chlorobenzene-contaminated sites showed significantly higher degradation rates compared to non-inoculated soils. researchgate.net The adapted microbial biomass in the inocula led to higher respiration and lower volatilization of the compound, indicating the presence of effective degraders. researchgate.net Importantly, even inocula from sites with low-level contamination were effective in enhancing degradation. researchgate.net This suggests that applying adapted microorganisms, even from less contaminated areas, can be a viable and environmentally friendly approach for soil remediation. researchgate.net

Abiotic Environmental Transformations

In addition to microbial degradation, abiotic processes can also contribute to the transformation of halogenated benzenes in the environment.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. In the atmosphere, vapor-phase halogenated benzenes can be slowly degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The half-life for this reaction can be quite long, estimated to be around 3.0 years for 1,2,4-tribromo-3,5,6-trichlorobenzene. nih.gov

In aquatic systems, both direct and indirect photolysis can occur. researchgate.net Direct photolysis involves the absorption of light by the compound itself, while indirect photolysis is mediated by other light-absorbing substances in the water. researchgate.net Indirect photolysis pathways are often predominant for many chemicals. researchgate.net The rate of photolysis in natural waters is generally much slower than in laboratory settings due to the absorption of light by other components in the water. researchgate.net

Hydrolytic Stability and Transformation Kinetics

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many halogenated organic compounds, hydrolysis can be a significant degradation pathway. However, the stability of the carbon-halogen bond in aromatic compounds often makes them resistant to hydrolysis under typical environmental conditions.

In general, the hydrolysis of polyhalogenated aliphatic compounds can proceed through nucleophilic substitution or dehydrohalogenation. epa.gov However, for aromatic compounds like this compound, the electrons of the benzene ring reduce the electrophilicity of the carbon atoms bonded to the halogens, thus hindering nucleophilic attack by water.

Oxidation Reactions with Environmental Radicals (e.g., Hydroxyl Radicals)

In the atmosphere, the primary degradation pathway for many organic pollutants is through oxidation by photochemically produced radicals, most notably the hydroxyl radical (•OH). The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound.

For aromatic compounds, the reaction with hydroxyl radicals can proceed via two main pathways: addition to the aromatic ring or abstraction of a hydrogen atom. The presence of electron-donating or -withdrawing groups on the benzene ring can influence the reaction rate and mechanism. In the case of this compound, the halogen atoms are electron-withdrawing, which can affect the reactivity of the aromatic ring.

Studies on similar compounds provide insight into the likely reactivity of this compound. For example, the reaction of aniline (B41778) with hydroxyl radicals has been studied extensively, with rate constants in the range of (1.2-4.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net While aniline has an electron-donating amino group, the principles of radical addition and abstraction are relevant. It is anticipated that the atmospheric degradation of vapor-phase this compound by reaction with hydroxyl radicals would be a slow process. For a related compound, 1,2,4-tribromo-3,5,6-trichlorobenzene, the estimated half-life for this reaction in the air is approximately 3.0 years. nih.gov This suggests a significant potential for atmospheric persistence and long-range transport.

Environmental Transport and Partitioning Behavior

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties, including its volatility, water solubility, and affinity for organic matter.

Volatility and Atmospheric Transport Dynamics

Volatility, described by a compound's vapor pressure and Henry's Law constant, determines its tendency to move from soil or water into the atmosphere. Compounds with higher volatility are more likely to undergo atmospheric transport. While the specific vapor pressure for this compound is not cited in the available literature, data for a structurally similar compound, 1,2,4-tribromo-3,5,6-trichlorobenzene, shows an estimated vapor pressure of 3.4 x 10⁻⁵ mm Hg at 25°C. nih.gov This value suggests that it will exist in both the vapor and particulate phases in the atmosphere. nih.gov

The Henry's Law constant further clarifies the partitioning between air and water. For 1,2,4-tribromo-3,5,6-trichlorobenzene, the estimated Henry's Law constant is 2.4 x 10⁻⁴ atm-cu m/mole, indicating a potential for volatilization from water surfaces. nih.gov The estimated volatilization half-lives for a model river and lake are 13 hours and 10 days, respectively. nih.gov This potential for volatilization, coupled with a slow atmospheric degradation rate, suggests that long-range atmospheric transport is a plausible environmental fate for compounds in this class.

Sorption to Organic Matter and Sediments

The tendency of a chemical to bind to soil organic carbon and sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption, which can limit a chemical's mobility in the environment but also lead to its accumulation in sediments.

The Koc value for organic compounds can be estimated from their octanol-water partition coefficient (Kow). For 1,2,4-tribromo-3,5,6-trichlorobenzene, the estimated log Kow is 6.6, leading to an estimated Koc value of 9.3 x 10⁴. nih.gov This high Koc value suggests that the compound is expected to adsorb strongly to suspended solids and sediment in aquatic environments. nih.gov This strong sorption behavior would attenuate its volatilization from water bodies and reduce its bioavailability in the water column. nih.gov Similarly, in soil environments, strong sorption to organic matter would limit its leaching potential into groundwater.

| Parameter | Estimated Value | Implication | Source |

| Vapor Pressure | 3.4 x 10⁻⁵ mm Hg (for 1,2,4-tribromo-3,5,6-trichlorobenzene) | Exists in both vapor and particulate phases in the atmosphere | nih.gov |

| Henry's Law Constant | 2.4 x 10⁻⁴ atm-cu m/mole (for 1,2,4-tribromo-3,5,6-trichlorobenzene) | Potential to volatilize from water surfaces | nih.gov |

| Log Kow | 6.6 (for 1,2,4-tribromo-3,5,6-trichlorobenzene) | High potential for bioaccumulation | nih.gov |

| Koc | 9.3 x 10⁴ (for 1,2,4-tribromo-3,5,6-trichlorobenzene) | Strong adsorption to soil and sediment | nih.gov |

| Atmospheric Half-Life | ~3.0 years (reaction with •OH for 1,2,4-tribromo-3,5,6-trichlorobenzene) | Persistent in the atmosphere, potential for long-range transport | nih.gov |

Modeling of Environmental Fate and Transport: Multimedia Mass Balance Models

Multimedia mass balance models are valuable tools for predicting the environmental distribution and fate of chemicals. europa.eu These models use a chemical's physical-chemical properties and emission data to estimate its concentration in various environmental compartments, such as air, water, soil, and biota. europa.euscholaris.ca

For persistent and bioaccumulative substances like this compound, multimedia models can help to understand their long-range transport potential and identify potential sinks in the environment. acs.org These models integrate processes like advection, degradation, and intermedia transport to provide a holistic view of a chemical's environmental behavior. scholaris.ca

Generic multimedia models are often used for screening purposes to identify chemicals that may pose a risk due to their persistence and potential for long-range transport. europa.eu The development of such models requires accurate input data for the chemical's properties, including those discussed in the preceding sections. While specific modeling studies for this compound were not found, the principles of multimedia modeling are directly applicable. Such models would likely predict that this compound, due to its persistence and semi-volatile nature, could be subject to long-range environmental transport, with sediments and organic-rich soils acting as significant environmental sinks.

Computational Chemistry and Theoretical Studies of 1 Bromo 2,3,4 Trichlorobenzene

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

The electronic structure of 1-Bromo-2,3,4-trichlorobenzene (B43034) is a cornerstone of its chemical identity, and its theoretical investigation relies heavily on sophisticated computational methods. Density Functional Theory (DFT) and ab initio calculations are primary tools for this purpose, offering a detailed view of electron distribution and molecular orbitals. researchgate.netglobalresearchonline.net

DFT methods, particularly those employing hybrid functionals like B3LYP, are frequently used to optimize the geometric parameters and calculate the vibrational frequencies of halogenated benzenes. globalresearchonline.net For instance, studies on related molecules like 1,2,3-trichloro-4-nitrobenzene have demonstrated the efficacy of the B3LYP method with basis sets such as 6-31+G(d,p) and 6-311++G(d,p) in providing accurate molecular geometries and vibrational spectra. globalresearchonline.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. globalresearchonline.netnumberanalytics.com In this compound, the HOMO and LUMO are delocalized over the benzene (B151609) ring, a characteristic feature of aromatic systems. numberanalytics.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, offer a higher level of theory and are used to obtain more precise calculations of equilibrium geometric parameters and ionization energies. researchgate.net While computationally more demanding, these methods are invaluable for benchmarking DFT results and for cases where electron correlation effects are particularly significant. nih.gov The study of the valence shell electronic structure of similar compounds, like ortho-dichlorobenzene and trichlorobenzene cations, has been successfully interpreted using such high-level calculations in conjunction with experimental data from photoelectron spectroscopy. researchgate.net

Reaction Energetics and Transition State Characterization in Halogenated Aromatics

Understanding the energetics of reactions involving halogenated aromatics is crucial for predicting their reactivity and degradation pathways. Computational chemistry provides essential tools to calculate the Gibbs free energy of formation, redox potentials, and to characterize the transition states of various reactions. nih.gov

For halogenated benzenes, quantum chemical methods are employed to estimate enthalpy and Gibbs free energy of formation, which are fundamental to understanding their role as electron acceptors in anaerobic environments. nih.gov These calculations have shown that halogenated aromatics can be excellent electron acceptors. nih.gov The energetics of reductive dehalogenation, a key process in their environmental fate, are influenced by factors such as the type and position of the halogen substituents. oup.com

The characterization of transition states is vital for elucidating reaction mechanisms. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for polyhalogenated benzenes, computational methods can identify and characterize the intermediates and transition states, such as the σ-complex. researchgate.net The activation parameters, including activation energy, can be determined, revealing that differences in reactivity among various polyhalogenated compounds often arise from changes in the activation energy. rsc.org In the context of cross-coupling reactions involving polyhalogenated arenes with identical halogens, the site selectivity is determined by the relative stabilities of the oxidative addition transition states, which are influenced by both distortion energy (related to the carbon-halogen bond dissociation energy) and interaction energy. nih.gov

Molecular Conformation and Dynamics of Polyhalogenated Systems

The three-dimensional structure and dynamic behavior of this compound are governed by the interplay of steric and electronic effects of its halogen substituents. While the benzene ring provides a rigid scaffold, the molecule is not perfectly planar, and its substituents can undergo subtle conformational adjustments.

Computational methods, including molecular mechanics and DFT, are used to determine the most stable conformation by calculating the potential energy surface. For polyhalogenated aromatic compounds, intramolecular interactions can lead to slight distortions from ideal geometries. science.gov

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of these molecules in different environments. rsc.orgnih.gov MD simulations can provide insights into the adsorption of halogenated aromatic compounds on surfaces, such as carbon nanotubes, revealing the nature of non-bonded interactions like π-π stacking and the influence of substituents on adsorption energies. rsc.org While specific MD studies on this compound are not prevalent, the principles derived from simulations of other simple aromatic and polycyclic aromatic hydrocarbons are applicable. rsc.orgnih.govub.ac.id These studies show how the molecule's conformation can adapt in response to its surroundings.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations have become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. globalresearchonline.net

For halogenated benzenes, DFT calculations are widely used to predict ¹³C NMR chemical shifts. researchgate.net These calculations have shown that the deshielding effects on the carbon nucleus directly bonded to a halogen are due to paramagnetic coupling between occupied π orbitals and unoccupied σ* antibonding orbitals. researchgate.net For heavier halogens like bromine, spin-orbit coupling also plays a significant role in the magnetic shielding of the carbon atom. researchgate.net While predicting ¹H NMR chemical shifts from first principles can be more challenging, especially for complex molecules, it remains an active area of research. liverpool.ac.ukacs.org

Theoretical calculations are also employed to predict vibrational (IR and Raman) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies at the DFT level, a theoretical vibrational spectrum can be generated, which, when compared with experimental data, aids in the assignment of vibrational modes. globalresearchonline.net Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption maxima (λmax). globalresearchonline.net

Development and Application of Predictive Models for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. tandfonline.comeuropa.eu These models are particularly valuable for predicting the behavior of large numbers of chemicals, including polyhalogenated aromatic compounds, where experimental data may be scarce. tandfonline.commdpi.com

QSAR models have been developed to predict various endpoints for halogenated aromatics, such as their toxicity and binding affinity to receptors like the aryl hydrocarbon receptor (AhR). mdpi.comkg.ac.rs These models often use a variety of molecular descriptors, which are numerical representations of the molecule's structural, electronic, or physicochemical properties. nih.gov For instance, descriptors like the energy of the lowest unoccupied molecular orbital (LUMO), molecular weight, and the number of halogen atoms have been used to predict the aquatic toxicity of aromatic compounds. nih.gov

QSPR models are used to estimate physicochemical properties like boiling point, melting point, and vapor pressure for halogenated aromatic hydrocarbons. tandfonline.comnih.gov These models are crucial for understanding the environmental fate and transport of these compounds. The development of robust and validated QSAR/QSPR models is an ongoing effort, with various statistical methods and descriptor sets being explored to improve their predictive power. nih.gov

Interactive Data Table: Examples of Descriptors Used in QSAR/QSPR Models for Halogenated Aromatic Compounds

| Descriptor Type | Example Descriptors | Predicted Property | Reference |

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Aquatic Toxicity | nih.gov |

| HOMO Energy (Highest Occupied Molecular orbital) | Aryl Hydrocarbon Receptor Activity | mdpi.com | |

| Topological | Molecular Connectivity Indices | Bioconcentration Factor | kg.ac.rs |

| Geometrical | Molecular Size and Shape Descriptors (WHIM) | Physicochemical Properties (e.g., Boiling Point) | tandfonline.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Aquatic Toxicity | nih.gov |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Aquatic Toxicity | nih.gov |

Integration of Machine Learning and Artificial Intelligence for Chemical Insights

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming computational chemistry, offering powerful new ways to analyze large datasets and extract complex chemical insights. fnasjournals.comresearchgate.net